molecular formula C13H13NO5 B2674396 [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol CAS No. 875001-48-2

[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol

Cat. No.: B2674396
CAS No.: 875001-48-2
M. Wt: 263.249
InChI Key: MEYASRZPLHALAZ-UHFFFAOYSA-N
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Description

[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . This compound features a furan ring substituted with a methanol group and a nitrophenyl group, which is further substituted with an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of furan derivatives is diverse and depends on the specific compound. They can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Future Directions

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Future research may focus on the synthesis of new furan derivatives and the exploration of their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol typically involves the reaction of 4-ethoxy-3-nitrobenzaldehyde with furan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    [5-(4-Ethoxy-3-aminophenyl)furan-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is unique due to the presence of both an ethoxy group and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

[5-(4-ethoxy-3-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-7,15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYASRZPLHALAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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